N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-24(19,20)10-4-2-3-9(7-10)13-16-17-14(23-13)15-12(18)11-8-21-5-6-22-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPBXNHRGRBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the methanesulfonylphenyl precursor This precursor is then subjected to cyclization reactions to form the oxadiazole ringCommon reagents used in these reactions include phosphorus pentasulfide for sulfurization and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into more reactive intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxadiazole rings, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced oxadiazole intermediates, and various substituted phenyl and oxadiazole compounds. These products are often isolated and purified using chromatographic techniques.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and cellular metabolism .
Comparison with Similar Compounds
Dichlorophenyl-Substituted Analog ()
The compound N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide () shares structural similarities with the target compound but differs in two critical aspects:
Substituent on Oxadiazole: The 2,5-dichlorophenyl group replaces the 3-methanesulfonylphenyl group.
Carboxamide Ring System: The fused 2,3-dihydro-1,4-benzodioxine (benzodioxane) ring introduces aromaticity and rigidity, whereas the target compound’s 5,6-dihydro-1,4-dioxine is non-fused, allowing greater conformational flexibility .
Implications :
- The dichlorophenyl analog likely exhibits higher lipophilicity (logP), favoring membrane permeability but risking metabolic instability.
- The mesyl group in the target compound may enhance solubility and hydrogen-bonding interactions, improving target engagement in hydrophilic environments.
1,3,4-Oxadiazoline Derivatives ()
Compounds such as 2-(1H-benzotriazol-1-ylmethyl)chromones and 1,3,4-oxadiazoline derivatives () feature oxadiazoline rings (partially saturated oxadiazoles) instead of fully aromatic 1,3,4-oxadiazoles. These derivatives are synthesized via cyclization of acylhydrazines with carbonyl compounds .
Key Differences :
- The absence of a mesyl or halogenated substituent in these analogs reduces steric and electronic effects critical for target specificity.
Cyclization Catalysts ()
The synthesis of 2-aryl-5-(triazolyl)-1,3,4-oxadiazoles () employs POCl₃ as a cyclization catalyst and Ac₂O for dehydrative ring closure . These methods are relevant to the target compound’s preparation, where similar catalysts may facilitate oxadiazole formation from precursor hydrazides.
Comparison :
- POCl₃ is effective for activating carboxylic acids but may introduce handling challenges due to its corrosive nature.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The mesyl group’s strong electron-withdrawing nature may stabilize negative charges in transition states during enzymatic interactions, enhancing inhibitory potency compared to dichlorophenyl analogs .
- Solubility vs. Permeability : The target compound’s mesyl group likely improves aqueous solubility, a common limitation in dichlorophenyl derivatives, though this may come at the cost of reduced blood-brain barrier penetration .
- Synthetic Complexity : Introducing the mesyl group requires additional sulfonation steps, increasing synthetic difficulty compared to halogenation routes used for analogs in –3 .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that incorporates a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. The structural complexity and presence of functional groups suggest a multifaceted mechanism of action.
- Molecular Formula : C18H14N4O6S
- Molecular Weight : 414.4 g/mol
- Purity : Typically >95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole ring is known for its role in modulating enzyme activities and influencing signaling pathways.
Potential Molecular Targets:
- Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes may lead to anti-inflammatory effects.
- Enzymatic Pathways : The compound may interfere with enzymes such as cholinesterases and glucosidases, contributing to its therapeutic potential against metabolic disorders.
Biological Activities
The compound exhibits a range of biological activities:
- Antioxidant Activity : The presence of the methanesulfonyl group enhances the compound's ability to scavenge free radicals.
- Anticancer Properties : Studies indicate significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer cells (PANC-1).
- Antimicrobial Effects : The compound has shown efficacy against certain bacterial strains, suggesting potential use as an antibacterial agent.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of compounds related to this compound:
Study 1: Antioxidant and Anticancer Activity
A study investigated the antioxidant properties using the CUPRAC assay and found that the compound exhibited strong radical scavenging activity. Additionally, it demonstrated significant anticancer effects in vitro on pancreatic cancer cell lines through apoptosis induction mechanisms .
Study 2: Enzyme Inhibition Profile
Research focused on the enzyme inhibitory effects showed that the compound effectively inhibited glucosidase activity, which is crucial for managing diabetes. This suggests its potential as a therapeutic agent for metabolic diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains oxadiazole and dioxine rings | Antioxidant, anticancer | Multifunctional due to structural complexity |
| 5-(Phenyl)-1,3,4-Oxadiazole | Simple phenyl substitution | Antibacterial | Less diverse functionalization |
| 2-Amino-N-benzoylbenzamide | Benzamide core | Anticancer | Focuses on amide interactions |
Q & A
Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of key functional groups (e.g., methanesulfonyl, oxadiazole, carboxamide) and assess stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection; optimize mobile phases (e.g., acetonitrile/water gradients) for resolution .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-Analysis : Systematically compare variables such as assay conditions (pH, temperature), cell lines, and compound purity across studies .
- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic inhibition assays vs. cell viability assays) .
- Standardized Protocols : Adopt guidelines like OECD or NIH standards for reproducibility .
Basic: What synthetic routes are effective for preparing this compound, and how can yields be optimized?
Answer:
- Cyclocondensation : React hydrazide derivatives with carbonyl-containing precursors (e.g., dihydrodioxine-carboxylic acid chloride) under reflux in anhydrous solvents (e.g., THF) .
- Yield Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature) and apply microwave-assisted synthesis for faster reaction kinetics .
Advanced: What computational methods predict interactions between this compound and enzyme targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding poses with active sites .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study stability of ligand-receptor complexes over time .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and electronegativity .
Basic: What stability considerations are critical for handling this compound?
Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC .
- Thermal Analysis : Use TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) to determine decomposition temperatures .
Advanced: How can oxidative degradation pathways be elucidated in environmental systems?
Answer:
- LC-MS/MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives) using high-resolution tandem MS .
- Isotopic Labeling : Track metabolic or environmental breakdown using ¹⁸O or deuterated analogs .
Basic: Which in vitro assays are suitable for preliminary antimicrobial evaluation?
Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
- Disk Diffusion : Assess zone-of-inhibition profiles on agar plates .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
Advanced: How can chemometrics optimize the synthetic pathway?
Answer:
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify critical reaction parameters (e.g., solvent polarity, catalyst type) .
- Response Surface Methodology (RSM) : Model interactions between variables (temperature, time) to maximize yield .
Basic: What strategies ensure inter-laboratory reproducibility in synthesis?
Answer:
- Standard Operating Procedures (SOPs) : Document reagent sources (e.g., anhydrous solvent suppliers) and purification steps (column chromatography gradients) .
- Inter-Lab Validation : Collaborate with external labs to replicate synthesis and compare analytical data .
Advanced: How can binding affinity to multiple enzyme targets be assessed simultaneously?
Answer:
- High-Throughput Screening (HTS) : Use fluorescence polarization or AlphaScreen assays in 384-well plates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) across immobilized targets .
- Competitive Binding Assays : Pair with known inhibitors to assess specificity (e.g., ATP-competitive kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
